(E)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a synthetic organic compound that features a combination of cyclopropylmethoxy, pyrrolidinyl, and furan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.
Introduction of the Cyclopropylmethoxy Group: This step involves the alkylation of the pyrrolidine ring with cyclopropylmethanol under basic conditions.
Formation of the Furan Ring: The furan ring can be introduced through a series of reactions involving furfural or other furan derivatives.
Final Coupling Reaction: The final step involves the coupling of the pyrrolidine and furan moieties through a condensation reaction to form the enone structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the enone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound might be investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (E)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(3-(methoxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.
(E)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
The uniqueness of (E)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(E)-1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-15(6-5-13-2-1-9-18-13)16-8-7-14(10-16)19-11-12-3-4-12/h1-2,5-6,9,12,14H,3-4,7-8,10-11H2/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUMDPMVDJUYCU-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1COC2CCN(C2)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.